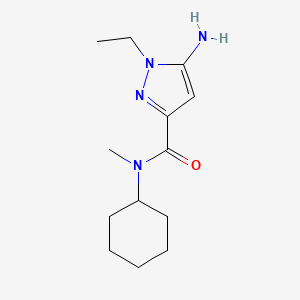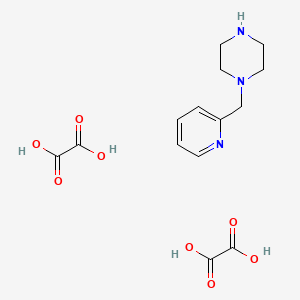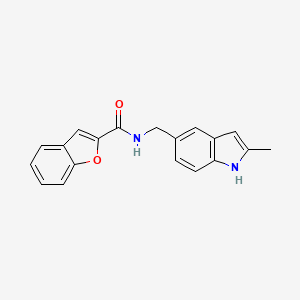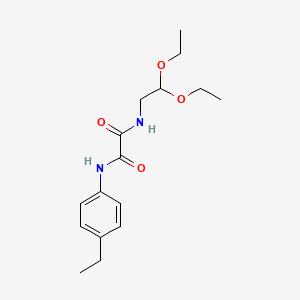
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the sulfonamide group might be involved in hydrogen bonding, while the pyrazole ring might participate in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties might include its solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activities
Research has shown that sulfonamide derivatives, including those related to the N-(2-(3-fluorophenyl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide structure, exhibit cytotoxic activities against tumor and non-tumor cell lines. Such compounds are investigated for their potential in cancer therapy, with certain derivatives demonstrating selective cytotoxicity towards specific cell types. The synthesis and bioactivity studies of these compounds suggest their potential as leads for further anticancer drug development (Kucukoglu et al., 2016), (Gul et al., 2016).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoenzymes by sulfonamide derivatives represents another significant area of research. These enzymes are critical for various physiological processes, and their inhibitors can be used to treat conditions such as glaucoma, epilepsy, and mountain sickness. Studies have found that certain pyrazoline and sulfonamide derivatives show superior carbonic anhydrase inhibitory activity compared to reference compounds, indicating their potential utility in developing new therapeutic agents (Ozgun et al., 2019).
Antimicrobial and Antitubercular Activities
Novel benzene sulfonamide pyrazole oxadiazole derivatives have been evaluated for their antimicrobial and antitubercular properties. These studies involve molecular docking to understand the compounds' mode of action and their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Such research underscores the potential of sulfonamide derivatives in addressing infectious diseases and the development of new antimicrobial agents (Shingare et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to conformational changes in the target proteins, altering their activity and resulting in downstream effects .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular response to stimuli .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been known to modulate cellular processes, influence gene expression, and interact with various signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and consequently its interaction with its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3S/c1-10-15(11(2)19(3)18-10)23(20,21)17-9-14(22-4)12-6-5-7-13(16)8-12/h5-8,14,17H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBGXHCTONSVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(dibenzylamino)methyl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2441098.png)


![4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2441106.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441107.png)
![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441111.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2441112.png)
![4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2441113.png)

![1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-amine](/img/structure/B2441116.png)

